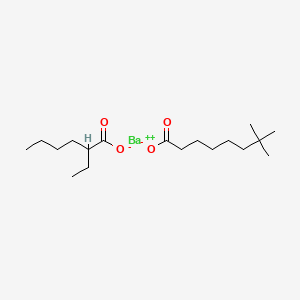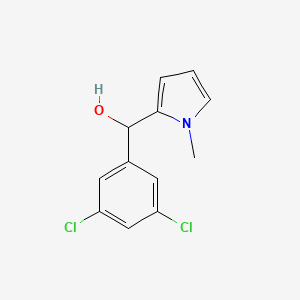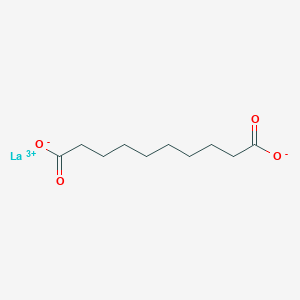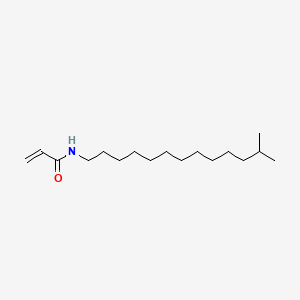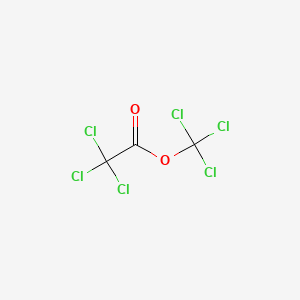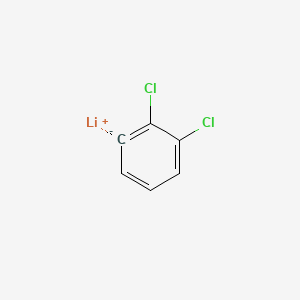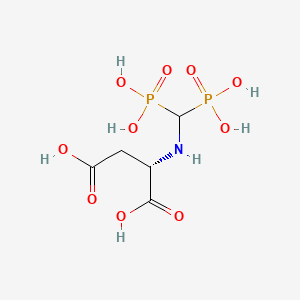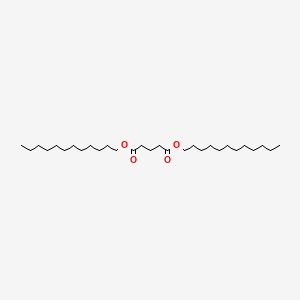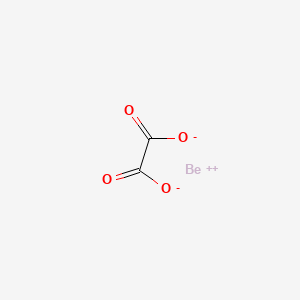
4-(3-Oxobutyl)phenyl valerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Oxobutyl)phenyl valerate is an organic compound with the molecular formula C15H20O3. It is known for its applications in various fields such as food, cosmetics, medicine, biology, and industry . The compound is characterized by its unique structure, which includes a valerate ester linked to a phenyl ring substituted with a 3-oxobutyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxobutyl)phenyl valerate involves the esterification of 4-(3-oxobutyl)phenol with valeric acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. The process involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product. The industrial synthesis is designed to be cost-effective and scalable to meet the demands of various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Oxobutyl)phenyl valerate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Oxobutyl)phenyl valerate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of fragrances, flavors, and cosmetic products
Wirkmechanismus
The mechanism of action of 4-(3-Oxobutyl)phenyl valerate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, influencing various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to downstream effects on cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Oxobutyl)phenyl acetate: Similar structure but with an acetate ester instead of valerate.
4-(4-Hydroxyphenyl)-2-butanone: Contains a hydroxy group instead of the ester linkage.
4-(4-Methoxyphenyl)-2-butanone: Contains a methoxy group instead of the ester linkage
Uniqueness
4-(3-Oxobutyl)phenyl valerate is unique due to its valerate ester linkage, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interactions with biological systems, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
94202-15-0 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
[4-(3-oxobutyl)phenyl] pentanoate |
InChI |
InChI=1S/C15H20O3/c1-3-4-5-15(17)18-14-10-8-13(9-11-14)7-6-12(2)16/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
VULZZNWKMGTYEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OC1=CC=C(C=C1)CCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


